Crotonamide

Overview

Description

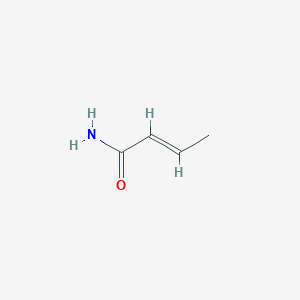

Crotonamide (CAS: 23350-58-5) is an α,β-unsaturated amide with the molecular formula C₄H₇NO and a molecular weight of 85.11 g/mol . It is structurally characterized by a crotonyl group (CH₂CH=CHCO-) linked to an amide functional group. This compound derivatives, such as N-(2-ethylhexyl)-crotonamide, exhibit solubility in organic solvents like acetone but are insoluble in water, making them suitable for drug formulations requiring lipophilic carriers .

Key properties of this compound include:

- Purity: >98% (analytical grade)

- Storage: Stable at -80°C for 6 months or -20°C for 1 month in solution form

- Applications: Anti-Michael reaction catalysis, DNA synthesis inhibition, and immunomodulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Crotonamide can be synthesized through several methods. One common method involves the reaction of crotononitrile with water in the presence of a catalyst. The reaction proceeds as follows: [ \text{CH}_3\text{CH}=\text{CHCN} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CH}=\text{CHCONH}_2 ]

Another method involves the reaction of crotonyl chloride with ammonia: [ \text{CH}_3\text{CH}=\text{CHCOCl} + \text{NH}_3 \rightarrow \text{CH}_3\text{CH}=\text{CHCONH}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydration of crotononitrile. This process is carried out in a reactor where crotononitrile is mixed with water and a catalyst, such as a rhodium complex, under controlled temperature and pressure conditions. The reaction mixture is then purified to obtain this compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Crotonamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to crotonic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound can yield crotylamine using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Crotonic acid.

Reduction: Crotylamine.

Substitution: Depending on the nucleophile, different substituted amides can be formed.

Scientific Research Applications

Medicinal Chemistry

Crotonamide has been studied for its potential therapeutic applications, particularly in the following areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties : this compound has demonstrated anti-inflammatory effects in several studies. It can modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of this compound have revealed its potential to induce apoptosis in cancer cell lines. This property is particularly relevant for developing anticancer therapies .

Agricultural Applications

In agriculture, this compound is being explored for its potential as a pesticide and herbicide:

- Pesticidal Properties : this compound has been evaluated for its effectiveness against various pests, including insects and fungi. Its application could lead to safer and more effective pest management solutions in sustainable agriculture .

- Herbicidal Activity : Preliminary studies suggest that this compound may inhibit the growth of certain weed species, making it a potential candidate for herbicide development. This could aid in reducing reliance on synthetic herbicides that often have adverse environmental impacts .

Material Science

This compound's chemical properties make it suitable for various applications in material science:

- Polymer Production : this compound can be utilized in synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, which are crucial for industrial applications .

- Adhesives and Coatings : The compound's adhesive properties are being researched for use in coatings and sealants. These applications benefit from this compound's ability to form strong bonds with various substrates, improving durability and resistance to environmental factors .

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

Mechanism of Action

The mechanism of action of crotonamide involves its interaction with various molecular targets and pathways. In biological systems, this compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. For example, this compound derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acrylamide and Methacrylamide

Crotonamide shares structural similarities with acrylamide (CH₂=CHCONH₂) and methacrylamide (CH₂=C(CH₃)CONH₂), all of which are α,β-unsaturated amides. However, key differences arise in their proton affinities (PA) and substituent effects:

| Property | This compound | Acrylamide | Methacrylamide |

|---|---|---|---|

| Proton Affinity (PA, kJ/mol) | 842.3 ± 8.4 | 827.1 ± 8.4 | 843.5 ± 8.4 |

| Substituent | -CH₂CH=CH₂ | -H | -CH₃ |

| Reactivity | Moderate | High | Moderate |

| Applications | Anticancer agents | Polymer synthesis | Biomedical coatings |

Key Findings :

- This compound’s PA is comparable to methacrylamide due to electron-donating methyl group effects, but its extended conjugation reduces electrophilicity compared to acrylamide .

- Methacrylamide’s methyl group enhances steric hindrance, limiting its use in catalytic reactions compared to this compound .

β-Substituted Cinnamamide Derivatives

This compound derivatives are often compared to β-substituted cinnamamides (e.g., β-methylcinnamamide) in anti-Michael addition reactions. A palladium-catalyzed study demonstrated:

| Parameter | This compound Derivatives | Cinnamamide Derivatives |

|---|---|---|

| Reaction Yield | 90% | 85–88% |

| Nucleophile Compatibility | Indoles, thiophenes | Limited to electron-rich aromatics |

| Functionalization | Convertible to carboxylic acids | Fixed aromatic backbone |

This compound’s alkyl chain allows greater versatility in post-reaction modifications, whereas cinnamamides are constrained by their rigid aromatic structure .

Comparison with Functionally Similar Compounds

This compound A and Crotonine

Both this compound A (isolated from Croton pullei) and crotonine (from Croton tiglium) are alkaloids from the Croton genus. Unlike this compound, these compounds feature complex bicyclic structures:

| Property | This compound | This compound A | Crotonine |

|---|---|---|---|

| Molecular Formula | C₄H₇NO | C₁₇H₂₃NO₃ | C₂₀H₂₅NO₄ |

| Bioactivity | DNA synthesis inhibition | Antiparasitic | Neurotoxic |

| Solubility | Organic solvents | Ethanol/water | Chloroform |

This compound’s simpler structure enables easier synthetic scalability, while this compound A and crotonine require complex extraction protocols .

N-(2-Ethylhexyl)-β-Methylthis compound

This derivative of this compound introduces a β-methyl group and a branched alkyl chain, altering pharmacological properties:

| Property | This compound | N-(2-Ethylhexyl)-β-Methylthis compound |

|---|---|---|

| Melting Point | Not reported | 47–48°C (solid) |

| Anticancer IC₅₀ | 50–200 μM | 20–50 μM |

| Administration | Intravenous/oral | Subcutaneous/injection |

The β-methyl group enhances DNA synthesis inhibition efficacy by 2–3 fold, making it a superior candidate for oncological applications .

Biological Activity

Crotonamide, also known as trans-crotonamide or 2-butenamide, is an organic compound with significant biological activity. Its molecular formula is C₄H₇NO, with a molecular weight of approximately 85.10 g/mol. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

- Appearance : White to light yellow solid

- Solubility : Slightly soluble in water; more soluble in organic solvents (e.g., benzene, ethanol)

- Structure : Contains four carbon atoms, one nitrogen atom, and one oxygen atom

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties against a range of pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus

- Gram-negative bacteria : Active against Escherichia coli

- Fungal pathogens : Demonstrated antifungal activity against Candida albicans

These findings suggest this compound could serve as a potential therapeutic agent for infections caused by these microorganisms.

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes, which may have implications for treating various diseases:

- Acetylcholinesterase (AChE) : Inhibition of AChE is relevant for Alzheimer's disease treatment.

- Cancer-related enzymes : this compound shows potential in inhibiting enzymes associated with cancer cell proliferation and metastasis.

Case Study 1: Anticancer Activity

A study focused on the effectiveness of N-(2-ethylhexyl)-crotonamide in inhibiting the growth of cancerous mast cells (Mastocytoma P-815). Mice were treated with various concentrations of this compound derivatives, revealing significant inhibition of DNA synthesis in cancer cells. The results indicated that N-(2-ethylhexyl)-crotonamide exhibited higher carcinostatic activity compared to other tested compounds .

| Compound | DNA Synthesis Inhibition (%) |

|---|---|

| N-(2-ethylhexyl)-crotonamide | 70% |

| N-(2-ethylhexyl)-β-methylthis compound | 65% |

| Control (without treatment) | 10% |

Case Study 2: Antimicrobial Properties

In another investigation, this compound's antimicrobial properties were evaluated through disk diffusion assays. The compound displayed a significant zone of inhibition against both Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Mechanistic Insights

Research into the mechanism of action for this compound suggests that its biological activities may be attributed to its ability to interact with various nucleophiles and inhibit specific enzymatic pathways. This interaction can lead to the formation of complex organic molecules that may enhance its therapeutic efficacy .

Q & A

Basic Research Questions

Q. What experimental protocols are critical for synthesizing Crotonamide with high purity and yield?

- Methodological Answer : Optimize synthesis by controlling reaction parameters (temperature, solvent polarity, catalyst ratio) and employ purification techniques like recrystallization or column chromatography. Use NMR and HPLC to verify purity (>95%) and confirm structural integrity via FT-IR spectroscopy. Document deviations from established protocols (e.g., solvent-free conditions) to assess reproducibility .

Q. How should researchers select characterization techniques to validate this compound’s structural and functional properties?

- Methodological Answer : Combine spectroscopic (¹H/¹³C NMR, FT-IR) and chromatographic (HPLC, GC-MS) methods for structural confirmation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For functional groups, use reactivity assays (e.g., nucleophilic substitution tests). Cross-reference data with computational predictions (e.g., DFT calculations for spectral matching) .

Q. What are the best practices for designing initial studies on this compound’s reactivity in aqueous vs. non-polar environments?

- Methodological Answer : Conduct kinetic studies under controlled pH and solvent conditions. Use UV-Vis spectroscopy to monitor reaction progress and compare rate constants. Include control experiments (e.g., inert atmosphere for oxidation-prone reactions). Validate results with triplicate trials and statistical analysis (e.g., ANOVA for variance) .

Advanced Research Questions

Q. How can mechanistic studies resolve ambiguities in this compound’s catalytic or inhibitory roles in organic reactions?

- Methodological Answer : Employ isotopic labeling (e.g., ²H or ¹⁸O) to track reaction pathways. Use stopped-flow techniques for rapid kinetic analysis and identify intermediates via ESI-MS. Compare experimental data with computational models (e.g., transition state simulations using Gaussian). Address contradictions by replicating studies under varying conditions (e.g., solvent polarity, temperature gradients) .

Q. What computational strategies are effective in modeling this compound’s interactions with biological targets or synthetic polymers?

- Methodological Answer : Apply molecular docking (AutoDock, GROMACS) to predict binding affinities with proteins or DNA. For polymer interactions, use MD simulations to analyze conformational stability. Validate predictions with experimental assays (e.g., SPR for binding kinetics). Cross-check force field parameters against empirical data to minimize model bias .

Q. How should researchers address conflicting data on this compound’s stability under photolytic vs. thermal conditions?

- Methodological Answer : Perform systematic reviews (PRISMA guidelines) to identify methodological disparities. Replicate conflicting studies with standardized protocols (e.g., ISO-certified light sources for photolysis). Use multivariate analysis to isolate variables (e.g., wavelength, irradiance). Publish negative results to clarify reproducibility limits .

Q. Methodological Frameworks

- Experimental Design : Follow IUPAC guidelines for chemical synthesis and characterization. Use factorial design (e.g., Box-Behnken) to optimize reaction parameters .

- Data Validation : Apply Chebyshev’s inequality for outlier detection in spectral data. Use QSAR models to correlate structural features with reactivity trends .

- Literature Integration : Conduct citation chaining (backward/forward searches) to contextualize findings within existing studies. Use tools like SciFinder to map patent vs. academic literature gaps .

Properties

IUPAC Name |

(E)-but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQRXZOPZBKCNF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-37-6, 23350-58-5 | |

| Record name | Crotonamide, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023350585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Crotonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 23350-58-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTONAMIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C4LV3GQ8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.